

large-scale synthesis of 8-Bromoquinolin-5-amine

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Compound of Interest

Compound Name: **8-Bromoquinolin-5-amine**

Cat. No.: **B040036**

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An Application Note for the Large-Scale Synthesis of **8-Bromoquinolin-5-amine**

Abstract

This document provides a comprehensive guide to the multi-kilogram scale synthesis of **8-Bromoquinolin-5-amine**, a crucial building block in the development of novel pharmaceuticals and advanced materials. The protocol detailed herein is designed for scalability, safety, and robustness, addressing the common challenges encountered when transitioning from laboratory-scale procedures to industrial production. We present a four-step synthetic pathway commencing from quinoline, proceeding through nitration, isomer separation, regioselective bromination, and concluding with a nitro group reduction. Each step includes detailed procedural instructions, explanations for critical process parameters, in-process controls (IPCs), and safety considerations. This guide is intended for researchers, chemists, and process engineers in the pharmaceutical and chemical industries.

Introduction and Strategic Overview

8-Bromoquinolin-5-amine is a key intermediate whose structural motifs are found in a range of biologically active compounds and functional materials. The quinoline core is a privileged scaffold in medicinal chemistry, while the strategically placed amine and bromine functionalities serve as versatile handles for further molecular elaboration through various cross-coupling and derivatization reactions.

The successful large-scale synthesis of this compound hinges on a cost-effective and controllable process. Direct functionalization of quinoline or 5-aminoquinoline often leads to mixtures of isomers that are challenging to separate on an industrial scale. Therefore, a more strategic approach is required. This protocol employs a regiocontrolled pathway that leverages the directing effects of substituents on the quinoline ring to ensure high purity of intermediates and the final product.

The chosen synthetic strategy involves four main stages:

- Nitration of Quinoline: Production of a mixture of 5-nitroquinoline and 8-nitroquinoline.
- Isomer Separation: Isolation of the required 5-nitroquinoline isomer via fractional crystallization.
- Regioselective Bromination: Introduction of a bromine atom at the C-8 position of 5-nitroquinoline.
- Nitro Group Reduction: Conversion of 8-bromo-5-nitroquinoline to the target molecule, **8-Bromoquinolin-5-amine**.

This method is designed to be scalable and utilizes readily available starting materials, making it suitable for industrial application.[\[1\]](#)

Process Workflow and Chemistry

The overall synthetic pathway is illustrated below. The process is designed as a batch operation, which offers the flexibility needed for producing various chemical derivatives.[\[1\]](#)

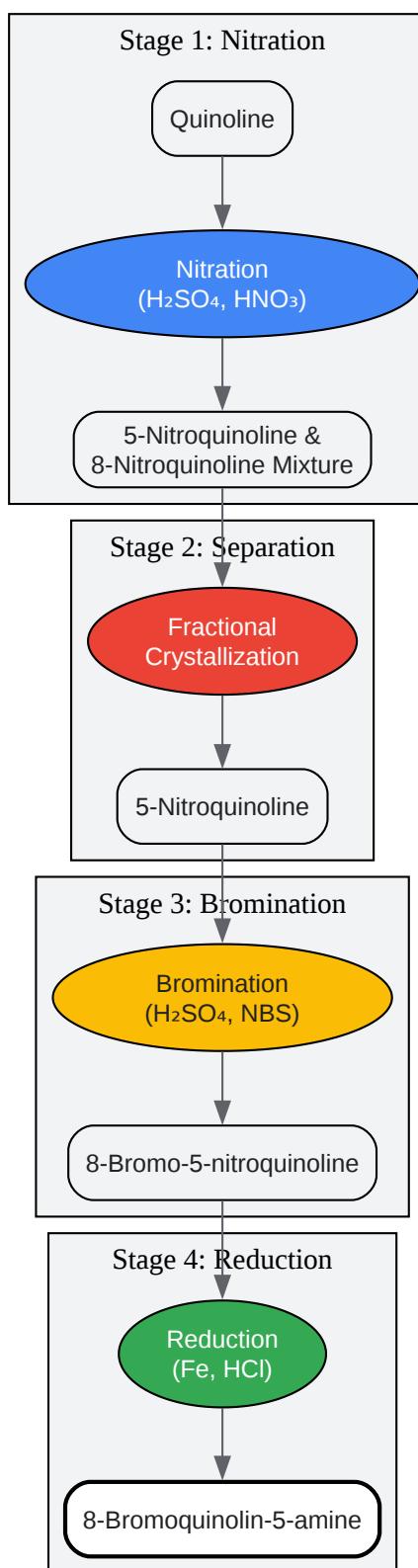
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Figure 1: Overall Synthetic Workflow for **8-Bromoquinolin-5-amine**.

Detailed Synthesis Protocols

Safety Precaution: All operations must be conducted in a well-ventilated chemical fume hood or an appropriate production facility. Personnel must wear personal protective equipment (PPE), including safety glasses, flame-retardant lab coats, and acid-resistant gloves. The hazards of concentrated acids, nitrated aromatics, and brominating agents must be fully understood before commencing work.

Part 1: Synthesis of 5-Nitroquinoline

Principle: This step involves the electrophilic aromatic substitution of quinoline using a standard nitrating mixture (concentrated sulfuric and nitric acids). The reaction yields a mixture of 5- and 8-nitroquinolines, as the pyridine ring is deactivated towards electrophilic attack. Strict temperature control is paramount to minimize the formation of dinitrated byproducts and ensure operational safety.

Parameter	Value
Starting Material	Quinoline
Key Reagents	Conc. H_2SO_4 (98%), Conc. HNO_3 (70%)
Stoichiometry	Quinoline (1.0 eq), HNO_3 (1.1 eq)
Temperature	0-10 °C
Typical Yield	80-85% (combined isomers)

Protocol:

- **Reactor Setup:** Charge a 100 L glass-lined jacketed reactor, equipped with an overhead mechanical stirrer, temperature probe, and a pressure-equalizing dropping funnel, with concentrated sulfuric acid (25 L).
- **Acidic Solution:** Begin agitation and cool the sulfuric acid to 0-5 °C using a chiller unit.
- **Quinoline Addition:** Slowly add quinoline (10.0 kg, 77.4 mol) to the cold sulfuric acid over 60-90 minutes, ensuring the internal temperature does not exceed 15 °C. The formation of quinolinium sulfate is exothermic.

- Nitrating Mixture: In a separate vessel, carefully prepare the nitrating mixture by adding concentrated nitric acid (6.0 L, 85.1 mol, 1.1 eq) to concentrated sulfuric acid (6.0 L) while cooling in an ice bath.
- Nitration Reaction: Add the prepared nitrating mixture to the reactor via the dropping funnel over 2-3 hours. Maintain the internal temperature strictly between 0-10 °C.
- Reaction Monitoring (IPC): After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 2 hours. Monitor the reaction progress by taking an aliquot, quenching it in water, neutralizing, extracting with dichloromethane, and analyzing by HPLC or TLC (Eluent: Hexane/Ethyl Acetate 7:3) to confirm the consumption of quinoline.
- Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (150 kg) in a separate large vessel with vigorous stirring. This quenching step is highly exothermic and must be done slowly.
- Neutralization & Isolation: Cool the aqueous slurry to below 20 °C and slowly neutralize to pH 7-8 by adding 30% aqueous ammonia solution. The crude nitroquinoline isomers will precipitate.
- Filtration: Filter the resulting solid product using a Nutsche filter. Wash the filter cake thoroughly with deionized water (3 x 20 L) until the filtrate is neutral.
- Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Part 2: Isolation of 5-Nitroquinoline

Principle: 5-Nitroquinoline and 8-nitroquinoline exhibit different solubilities in specific solvents. This difference is exploited to separate the isomers on a large scale using fractional crystallization, a more economically viable method than chromatography for industrial production.

Protocol:

- Dissolution: Transfer the dried mixture of nitro-isomers to a clean, dry 100 L reactor. Add denatured ethanol (approx. 5 L per kg of crude solid).

- Heating: Heat the slurry to reflux (approx. 78 °C) with stirring until all the solid has dissolved.
- Hot Filtration (Optional): If insoluble matter is present, perform a hot filtration through a pre-heated filter to remove it.
- Controlled Cooling: Slowly cool the solution at a controlled rate (approx. 10-15 °C per hour). 5-Nitroquinoline is less soluble and will crystallize first. Inducing crystallization by seeding with pure 5-nitroquinoline crystals at around 50 °C is recommended.
- Crystallization: Once crystallization begins, maintain a very slow cooling rate. Allow the solution to cool to 5-10 °C and hold for 4-6 hours to maximize crystal growth.
- Filtration: Filter the crystallized 5-nitroquinoline and wash the cake with a small amount of cold ethanol. The mother liquor will be enriched with the 8-nitroquinoline isomer.
- Purity Check (IPC): Analyze the purity of the isolated solid by HPLC and melting point (M.p. of 5-nitroquinoline: 72 °C). If purity is below the required specification (>98%), a second recrystallization may be necessary.
- Drying: Dry the purified 5-nitroquinoline in a vacuum oven at 40-50 °C.

Part 3: Synthesis of 8-Bromo-5-nitroquinoline

Principle: This step is a regioselective electrophilic bromination. The strongly deactivating nitro group at the C-5 position directs the incoming electrophile (Br⁺) primarily to the C-8 position of the adjacent carbocyclic ring. Using N-Bromosuccinimide (NBS) in sulfuric acid is a safer and more manageable approach for large-scale bromination compared to using liquid bromine.[\[2\]](#)[\[3\]](#)

Parameter	Value
Starting Material	5-Nitroquinoline
Key Reagents	N-Bromosuccinimide (NBS), Conc. H ₂ SO ₄
Stoichiometry	5-Nitroquinoline (1.0 eq), NBS (1.1 eq)
Temperature	15-25 °C
Typical Yield	70-75%

Protocol:

- Reactor Setup: In the same 100 L reactor, charge concentrated sulfuric acid (20 L).
- Dissolution: Cool the acid to 15 °C and slowly add the purified 5-nitroquinoline (8.0 kg, 45.9 mol) in portions, ensuring the temperature does not exceed 25 °C. Stir until a clear solution is obtained.
- NBS Addition: Add N-Bromosuccinimide (9.0 kg, 50.5 mol, 1.1 eq) in small portions over 2-3 hours. The reaction is exothermic; maintain the temperature between 15-25 °C.
- Reaction Monitoring (IPC): Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by HPLC until the starting material is consumed.
- Work-up and Isolation: Quench the reaction by pouring the mixture onto crushed ice (120 kg). Neutralize the resulting slurry to pH 7 with 30% sodium hydroxide solution, keeping the temperature below 25 °C.
- Filtration: Filter the precipitated yellow solid, wash thoroughly with water, and dry under vacuum at 60 °C to yield crude 8-bromo-5-nitroquinoline.

Part 4: Synthesis of 8-Bromoquinolin-5-amine

Principle: The final step is the reduction of the nitro group to a primary amine. While catalytic hydrogenation is an option, reduction with iron powder in the presence of an acid is a classic, cost-effective, and robust method for large-scale production. The reaction proceeds via the transfer of electrons from the elemental iron.

Figure 2: Reduction of the Nitro Group to Form the Final Product.

Parameter	Value
Starting Material	8-Bromo-5-nitroquinoline
Key Reagents	Iron powder, Conc. HCl, Ethanol
Stoichiometry	Nitro compound (1.0 eq), Fe (4.0 eq)
Temperature	70-80 °C (Reflux)
Typical Yield	85-95%

Protocol:

- **Reactor Charge:** Charge the 100 L reactor with 8-bromo-5-nitroquinoline (10.0 kg, 39.5 mol), iron powder (<100 mesh, 8.8 kg, 158 mol, 4.0 eq), and ethanol (40 L).
- **Heating:** Begin stirring and heat the slurry to 70-75 °C.
- **Acid Addition:** Slowly add a mixture of concentrated hydrochloric acid (1.0 L) and water (10 L) over 1-2 hours. The reaction is highly exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
- **Reaction Monitoring (IPC):** After the addition, maintain the reaction at reflux for 4-6 hours. Monitor for the disappearance of the yellow nitro compound by TLC (Hexane/Ethyl Acetate 7:3) or HPLC.
- **Hot Filtration:** While still hot, add sodium carbonate (2 kg) to the mixture to precipitate iron hydroxides and neutralize excess acid. Immediately filter the hot slurry through a pad of celite to remove the iron salts. Wash the filter cake with hot ethanol (2 x 10 L).
- **Product Isolation:** Combine the filtrates and concentrate the volume under reduced pressure to approximately 30 L.
- **Precipitation:** Cool the concentrated solution to 0-5 °C. The product, **8-Bromoquinolin-5-amine**, will precipitate.
- **Final Filtration and Drying:** Filter the solid product, wash with a small amount of cold water, and dry in a vacuum oven at 50-60 °C to a constant weight.

Final Product Purification and Characterization

Purification: The crude **8-Bromoquinolin-5-amine** is typically of high purity (>97%). If further purification is required, recrystallization from an ethanol/water or toluene/heptane mixture is effective.[4]

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques.[5]

- Appearance: Off-white to light tan solid.
- HPLC Purity: $\geq 98.5\%$ (by area %).
- ^1H NMR & ^{13}C NMR: Spectra should be consistent with the structure of **8-Bromoquinolin-5-amine**.
- Mass Spectrometry (ESI-MS): For $\text{C}_9\text{H}_7\text{BrN}_2$, calculated $[\text{M}+\text{H}]^+ = 222.98/224.98$ (isotopic pattern for Br), found should match.
- Melting Point: To be determined and compared with literature values.

Safety and Waste Management

- Chemical Hazards: Concentrated acids (H_2SO_4 , HNO_3 , HCl) are highly corrosive. Quinoline and its derivatives are toxic and should be handled with care. NBS is an irritant. The nitration reaction can become uncontrollable if temperature limits are exceeded.
- Process Safety: All additions of reagents for exothermic steps must be done slowly with efficient cooling and stirring. A quench plan and appropriate safety measures (e.g., rupture disc on the reactor) should be in place.
- Waste Disposal:
 - Acidic and basic aqueous wastes must be neutralized to pH 6-8 before disposal.
 - Organic solvent wastes should be collected and disposed of according to local environmental regulations.

- Solid waste containing iron salts should be disposed of as hazardous chemical waste.

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